molecular formula C12H10O2S B13307161 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde

Katalognummer: B13307161
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: XEFAXDWVMGJLDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a methoxyphenyl group at the third position and a formyl group at the second position of the thiophene ring makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 3-(3-Methoxyphenyl)thiophene-2-methanol.

    Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic semiconductors, dyes, and other materials.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and formyl groups can influence its binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-2-thiophenecarboxaldehyde: Similar structure but with a methyl group instead of a methoxyphenyl group.

    2-Thiophenecarboxaldehyde: Lacks the methoxyphenyl group, making it less complex.

    3-Methoxythiophene-2-carbaldehyde: Similar but with a methoxy group directly on the thiophene ring.

Uniqueness

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyphenyl and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields of research, making it a valuable compound for scientific studies.

Eigenschaften

Molekularformel

C12H10O2S

Molekulargewicht

218.27 g/mol

IUPAC-Name

3-(3-methoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)11-5-6-15-12(11)8-13/h2-8H,1H3

InChI-Schlüssel

XEFAXDWVMGJLDJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=C(SC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.